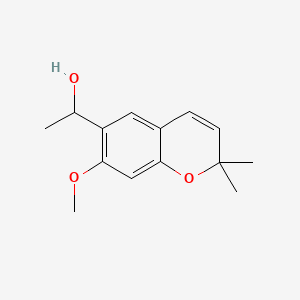
Encecalol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Encecalol can be synthesized through a linear six-step process starting from resorcinol and 2-methylbut-3-en-2-ol . The synthetic route involves several key steps, including the formation of intermediate compounds and their subsequent reactions to yield this compound. The overall yield of this synthesis is approximately 15%
Analyse Des Réactions Chimiques
Encecalol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, which leads to the formation of this compound methyl ether . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in methanolic solution, this compound degrades to this compound methyl ether with a half-life of approximately 6 hours .
Applications De Recherche Scientifique
Encecalol has been studied for its potential antiprotozoal activity. It has shown activity against Trypanosoma brucei rhodesiense, the causative agent of East African Human Trypanosomiasis, as well as Leishmania donovani and Plasmodium falciparum . its activity is relatively low compared to other compounds isolated from Ageratum conyzoides . Despite this, this compound and its derivatives continue to be of interest in the search for new treatments for neglected tropical diseases .
Mécanisme D'action
The exact mechanism of action of encecalol is not fully understood. It is believed to exert its effects through interactions with specific molecular targets and pathways involved in the survival and proliferation of protozoan parasites . Further research is needed to elucidate the precise mechanisms by which this compound and its derivatives exert their biological effects.
Comparaison Avec Des Composés Similaires
Encecalol is structurally related to other chromene derivatives, such as this compound angelate and encecalin . These compounds share similar synthetic routes and biological activities but differ in their stability and potency. This compound angelate, for example, is an unstable compound that rapidly degrades to this compound methyl ether in methanolic solution . Encecalin, on the other hand, has shown improved yields in synthetic processes compared to this compound
Propriétés
Numéro CAS |
88728-56-7 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanol |
InChI |
InChI=1S/C14H18O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-9,15H,1-4H3 |
Clé InChI |
ZMQPULSGBXIVGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


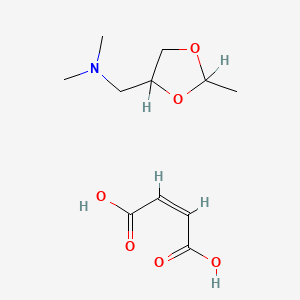
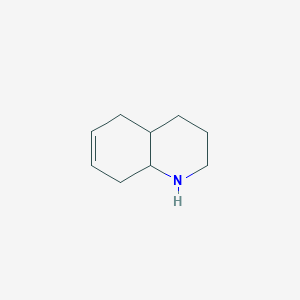
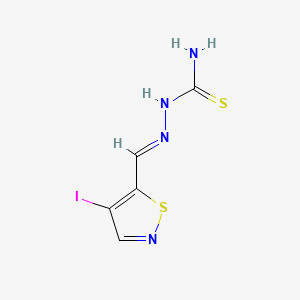
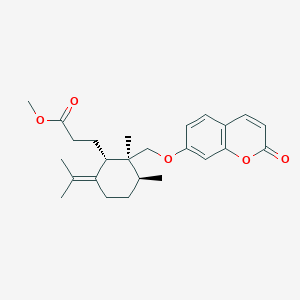
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
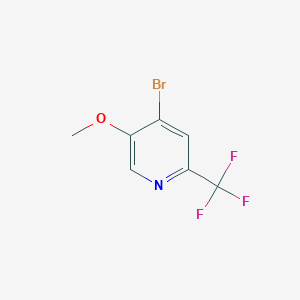
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
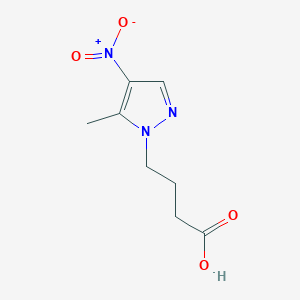
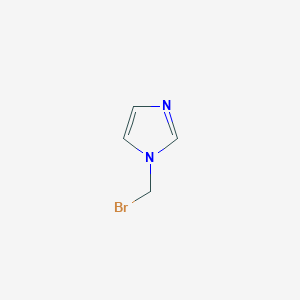
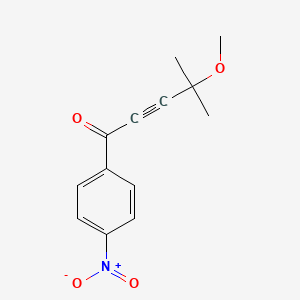
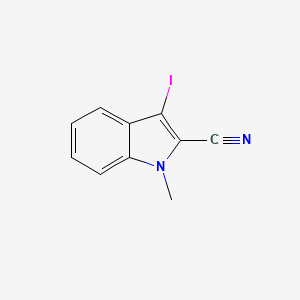
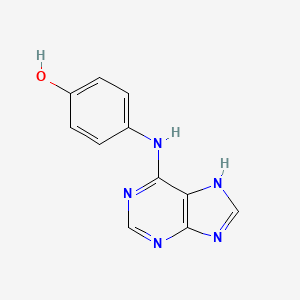

![(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14142476.png)
